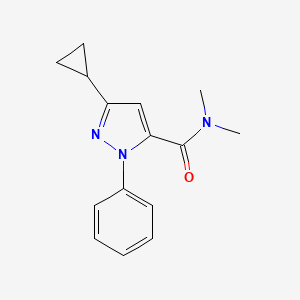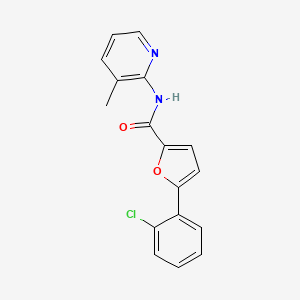
5-cyclopropyl-N,N-dimethyl-2-phenylpyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-cyclopropyl-N,N-dimethyl-2-phenylpyrazole-3-carboxamide, commonly known as CDPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDPPB is a positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5), which plays a crucial role in synaptic plasticity, learning, and memory.
Wirkmechanismus
CDPPB acts as a positive allosteric modulator of 5-cyclopropyl-N,N-dimethyl-2-phenylpyrazole-3-carboxamide, which is a G protein-coupled receptor that plays a crucial role in synaptic plasticity, learning, and memory. When CDPPB binds to the allosteric site of 5-cyclopropyl-N,N-dimethyl-2-phenylpyrazole-3-carboxamide, it enhances the receptor's response to glutamate, leading to increased synaptic transmission and plasticity.
Biochemical and Physiological Effects:
CDPPB has been shown to enhance synaptic plasticity and improve learning and memory in animal models. Additionally, CDPPB has been investigated as a potential treatment for various neuropsychiatric disorders, such as anxiety, depression, and addiction. However, the exact biochemical and physiological effects of CDPPB are still not fully understood and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
CDPPB has several advantages for lab experiments, including its high potency and selectivity for 5-cyclopropyl-N,N-dimethyl-2-phenylpyrazole-3-carboxamide, which allows for precise modulation of the receptor's activity. However, CDPPB also has several limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for CDPPB research, including investigating its potential applications in drug discovery, exploring its effects on other neurotransmitter systems, and developing more potent and selective 5-cyclopropyl-N,N-dimethyl-2-phenylpyrazole-3-carboxamide modulators. Additionally, further studies are needed to fully understand the biochemical and physiological effects of CDPPB and its potential clinical applications.
Synthesemethoden
CDPPB can be synthesized using a multistep process involving the reaction of 3-amino-5-cyclopropylpyrazole with 2-bromoacetophenone, followed by N,N-dimethylation and carboxylation. The final product is obtained through recrystallization and purification.
Wissenschaftliche Forschungsanwendungen
CDPPB has been extensively studied for its potential applications in various fields, including neuroscience, psychiatry, and drug discovery. In neuroscience, CDPPB has been shown to enhance synaptic plasticity and improve learning and memory in animal models. In psychiatry, CDPPB has been investigated as a potential treatment for various neuropsychiatric disorders, such as anxiety, depression, and addiction. Additionally, CDPPB has been used as a tool compound in drug discovery to screen for potential 5-cyclopropyl-N,N-dimethyl-2-phenylpyrazole-3-carboxamide modulators.
Eigenschaften
IUPAC Name |
5-cyclopropyl-N,N-dimethyl-2-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-17(2)15(19)14-10-13(11-8-9-11)16-18(14)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHOKNPYDITXSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=NN1C2=CC=CC=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-N,N-dimethyl-2-phenylpyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-2-[(4-methylphenyl)methylamino]-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B7461925.png)
![2-[(4-Phenyl-1,2,4-triazol-3-yl)sulfanyl]propanenitrile](/img/structure/B7461929.png)


![1,3-Dimethyl-6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]pyrimidine-2,4-dione](/img/structure/B7461938.png)

![[5-(furan-2-yl)-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl]methyl 1,3-benzothiazole-6-carboxylate](/img/structure/B7461954.png)
![1-benzyl-N-methyl-3-(4-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]pyrazole-4-carboxamide](/img/structure/B7461958.png)

![6-Chloro-2-[(5-phenyltetrazol-2-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B7461992.png)
![4-[2-[2-(4-Methoxyphenyl)azepan-1-yl]-2-oxoethyl]-1,4-benzoxazin-3-one](/img/structure/B7461994.png)


![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7462014.png)